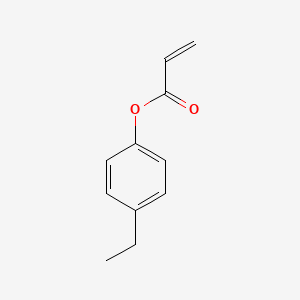![molecular formula C16H22N2 B3102957 N-[(1-Methyl-1H-indol-3-yl)methyl]cyclohexanamine CAS No. 142920-60-3](/img/structure/B3102957.png)
N-[(1-Methyl-1H-indol-3-yl)methyl]cyclohexanamine
Descripción general
Descripción
“N-[(1-Methyl-1H-indol-3-yl)methyl]cyclohexanamine” is a compound that has been studied for its potential bioactive properties . It is a derivative of indole, a heterocyclic compound that is a significant component in many natural products and drugs .
Synthesis Analysis
The synthesis of this compound involves the design and creation of a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides . This process is based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringNCC1=CNC2=C1C=CC=C2 . The InChI code for this compound is 1S/C9H10N2/c10-5-7-6-11-9-4-2-1-3-8(7)9/h1-4,6,11H,5,10H2 .
Aplicaciones Científicas De Investigación
Indole Synthesis and Classification
Indole synthesis is a cornerstone of organic chemistry, given the prevalence of indole alkaloids in various natural compounds and pharmaceuticals. The classification of indole synthesis methods has been a topic of interest for chemists for over a century. Indoles, including those derived from N-[(1-Methyl-1H-indol-3-yl)methyl]cyclohexanamine, are pivotal in synthesizing a wide array of biologically active compounds. The synthesis approaches are categorized based on the bond formation in the indole ring, with methods including the Fischer indole synthesis among others. These syntheses are crucial for the development of new pharmaceuticals and understanding biological processes (Taber & Tirunahari, 2011).
Sigma-1 Receptor Mediated Role
Research into N,N-Dimethyltryptamine (DMT), which shares a structural similarity with this compound, suggests a significant role beyond its psychotropic effects. DMT's activity as an endogenous ligand of the sigma-1 receptor hints at its involvement in cellular protective mechanisms, tissue regeneration, and immune response. This understanding opens new avenues for exploring the physiological roles of related indole alkaloids and their potential in medical therapies (Frecska et al., 2013).
Neuropharmacological Insights
The neuropharmacology of indole alkaloids like DMT provides insights into the complex interplay between these compounds and brain function. Studies have highlighted the limited neurotoxicity of such substances, barring intense cardiovascular effects under specific conditions. This research underlines the potential of indole alkaloids in understanding brain signaling mechanisms and their implications for treating neurological disorders, suggesting a broader scope for the application of compounds like this compound in clinical settings (Carbonaro & Gatch, 2016).
Antimicrobial Activity of Terpenes
While not directly related to this compound, the study of terpenes like p-Cymene in plants highlights the antimicrobial potential of such compounds. This research is crucial for developing new antimicrobial agents to address the growing issue of drug-resistant pathogens. Understanding the antimicrobial mechanisms of terpenes could inform the development of indole-based compounds with similar properties (Marchese et al., 2017).
Mecanismo De Acción
Target of Action
The primary target of N-[(1-Methyl-1H-indol-3-yl)methyl]cyclohexanamine is tubulin , a globular protein that is the main constituent of microtubules in cells . Tubulin plays a crucial role in many cellular biological processes, including cell proliferation, division, motility, spindle formation, shape maintenance, and intracellular transport .
Mode of Action
This compound interacts with tubulin and inhibits its polymerization . This interaction disrupts the dynamic instability of microtubules, which is the process of continuous polymerization and depolymerization . The compound’s mode of action is consistent with that of colchicine, a known inhibitor of tubulin polymerization .
Biochemical Pathways
The inhibition of tubulin polymerization by this compound affects the microtubule dynamics, disrupting various cellular processes that rely on microtubules . This disruption can lead to cell cycle arrest in the G2/M phase and induce cell apoptosis .
Result of Action
The result of this compound’s action is the induction of cell apoptosis in a dose-dependent manner, and the arrest of cells in the G2/M phase . This leads to effective antiproliferative activities against various cancer cell lines, such as HeLa, MCF-7, and HT-29 .
Direcciones Futuras
The future directions for the study of “N-[(1-Methyl-1H-indol-3-yl)methyl]cyclohexanamine” involve further development of tubulin polymerization inhibitors . This is based on the promising results obtained from the study of compound 7d, a derivative of “this compound”, which exhibited potent activities against HeLa, MCF-7, and HT-29 cancer cell lines .
Análisis Bioquímico
Biochemical Properties
N-[(1-Methyl-1H-indol-3-yl)methyl]cyclohexanamine plays a significant role in biochemical reactions, particularly in its interaction with tubulin, a protein that is essential for microtubule formation. This compound has been shown to inhibit tubulin polymerization, which is crucial for cell division and intracellular transport . The interaction between this compound and tubulin involves binding to the colchicine binding site on tubulin, thereby preventing the polymerization process . This inhibition disrupts the dynamic instability of microtubules, leading to cell cycle arrest and apoptosis in cancer cells .
Cellular Effects
This compound has been observed to exert significant effects on various types of cells and cellular processes. In cancer cell lines such as HeLa, MCF-7, and HT-29, this compound induces cell apoptosis in a dose-dependent manner . It arrests cells in the G2/M phase of the cell cycle, thereby inhibiting cell proliferation . Additionally, this compound affects cell signaling pathways by disrupting microtubule dynamics, which are essential for intracellular transport and signal transduction .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with tubulin. By binding to the colchicine binding site on tubulin, this compound inhibits the polymerization of tubulin into microtubules . This inhibition leads to the disruption of microtubule dynamics, which are critical for various cellular processes such as cell division, motility, and intracellular transport . The inhibition of tubulin polymerization by this compound results in cell cycle arrest and apoptosis, particularly in cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its long-term effects on cellular function have been noted in both in vitro and in vivo studies . Over extended periods, this compound continues to inhibit tubulin polymerization, leading to sustained cell cycle arrest and apoptosis in cancer cells . The compound may undergo degradation under certain conditions, which could affect its efficacy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tubulin polymerization and induces apoptosis in cancer cells without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including damage to normal cells and tissues . Threshold effects have been observed, where a certain dosage is required to achieve the desired antiproliferative effects .
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes enzymatic transformations that may affect its bioavailability and efficacy . The metabolic pathways of this compound also influence its effects on metabolic flux and metabolite levels within cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in target cells, particularly cancer cells . The distribution of this compound within tissues is influenced by its binding affinity to tubulin and other biomolecules .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with tubulin to inhibit microtubule polymerization . The compound may also localize to specific compartments or organelles, depending on its targeting signals and post-translational modifications . These localizations are crucial for its activity and function in disrupting microtubule dynamics and inducing apoptosis in cancer cells .
Propiedades
IUPAC Name |
N-[(1-methylindol-3-yl)methyl]cyclohexanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2/c1-18-12-13(15-9-5-6-10-16(15)18)11-17-14-7-3-2-4-8-14/h5-6,9-10,12,14,17H,2-4,7-8,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPFMACMHFOGRMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CNC3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


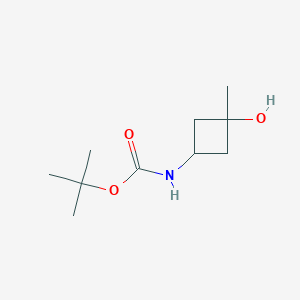
![6-Bromo-7-methylpyrazolo[1,5-a]pyridine](/img/structure/B3102883.png)
![7-Chloroimidazo[1,5-a]pyridine](/img/structure/B3102892.png)
![1-Thia-6-azaspiro[3.3]heptane hydrochloride](/img/structure/B3102897.png)
![3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylic acid](/img/structure/B3102902.png)
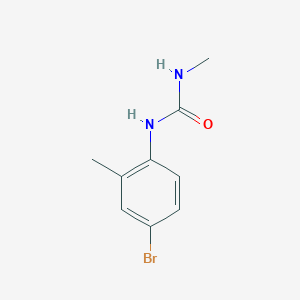
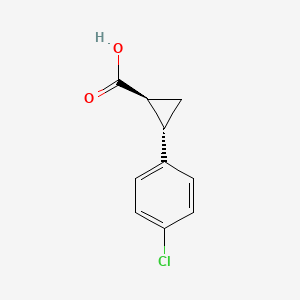
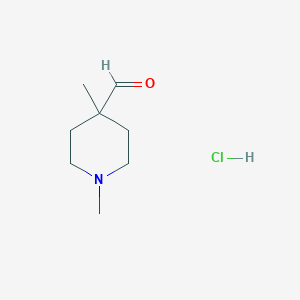
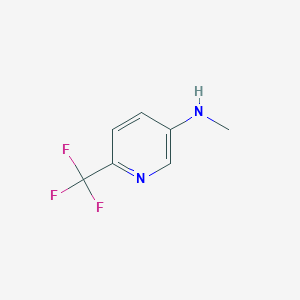
![4-Bromo-6,7-dihydro-5H-cyclopenta[C]pyridin-7-amine](/img/structure/B3102930.png)
![5'-Bromospiro[cyclopentane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one](/img/structure/B3102932.png)


